molecular formula C7H4F3NO5S B095823 4-Nitrophenyl trifluoromethanesulfonate CAS No. 17763-80-3

4-Nitrophenyl trifluoromethanesulfonate

Cat. No.: B095823
CAS No.: 17763-80-3
M. Wt: 271.17 g/mol
InChI Key: NDTIXHNCNLKURN-UHFFFAOYSA-N
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Description

4-Nitrophenyl trifluoromethanesulfonate is a useful research compound. Its molecular formula is C7H4F3NO5S and its molecular weight is 271.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Application in Catalysis

4-Nitrophenyl trifluoromethanesulfonate has been noted for its role in catalysis. For example, Scandium trifluoromethanesulfonate, which is closely related, has been used as a Lewis acid catalyst in the acylation of alcohols with acid anhydrides and in esterification processes. This compound has shown remarkable catalytic activity, particularly in the selective macrolactonization of omega-hydroxy carboxylic acids, and can be employed for acylation of both primary and sterically-hindered secondary or tertiary alcohols (Ishihara, Kubota, Kurihara, & Yamamoto, 1996).

Use in Organic Synthesis

Trifluoromethanesulfonic anhydride, a related compound, has been widely utilized in synthetic organic chemistry for various conversions, including the conversion of oxygen-containing compounds to triflates. Its utility extends to the electrophilic activation and further conversion of amides, sulfoxides, and phosphorus oxides. Recent applications have also included its use as an efficient radical trifluoromethylation and trifluoromethylthiolation reagent (Qin, Cheng, & Jiao, 2022).

Photocatalytic Applications

In the realm of materials science, trifluoromethanesulfonic acid vapor, a component derivative, has been used in a novel synthetic method to create nanoporous covalent triazine frameworks. These frameworks demonstrate promising photocatalytic activity, particularly in the photoreduction reaction of 4-nitrophenol into 4-aminophenol under visible light irradiation (Huang et al., 2016).

Electrophilic Nitrating Agent

Nitric acid/trifluoromethanesulfonic (triflic) anhydride has been employed as an effective electrophilic nitrating agent. This method has enabled the nitration of a series of aromatics under mild conditions, achieving high yields (Olah, Reddy, & Prakash, 1992).

Application in Organic Chemistry

4-Trifluoromethanesulfonamidyl prolinol tert-butyldiphenylsilyl ether, another related compound, has been used as a bifunctional organocatalyst for Michael addition reactions of ketones and aldehydes to nitrostyrenes. This catalyst has achieved high yields, diastereoselectivities, and enantioselectivities in the synthesis of syn-selective adducts (Wang, Yu, Liu, & Peng, 2009).

Acid-Catalyzed Synthesis

Trifluoromethanesulfonic (triflic) acid has been used to induce cyclizations of homoallylic sulfonamides, leading to the synthesis of pyrrolidines. This process demonstrates the acid's utility in facilitating such reactions efficiently (Griffiths-Jones & Knight, 2010).

Safety and Hazards

4-Nitrophenyl trifluoromethanesulfonate is considered hazardous . It causes severe skin burns and eye damage . It may cause respiratory irritation and is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include wearing protective gloves, clothing, and eye/face protection . In case of contact with skin or eyes, rinse immediately with plenty of water . If swallowed, rinse mouth but do not induce vomiting .

Future Directions

The catalytic reduction of 4-nitrophenol (4-NP) has become a benchmark reaction to assess the activity of nanostructured materials . Thousands of researchers have already explored their synthesized efficient catalytic nanostructured materials by performing the catalytic reduction of 4-NP . This suggests that 4-Nitrophenyl trifluoromethanesulfonate could potentially be used in future studies related to the development and assessment of nanostructured materials .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

4-Nitrophenyl trifluoromethanesulfonate is known to interact with various biomolecules. It is often used as a triflating agent in the synthesis of aryl triflates and as a reagent in the synthesis of aryl nonaflate . It also serves as a reagent for palladium-catalyzed coupling reactions with different substrates .

Molecular Mechanism

The molecular mechanism of this compound is largely related to its role in the synthesis of other compounds. It is used in the formation of aryl triflates and aryl nonaflate, and in palladium-catalyzed coupling reactions

Properties

IUPAC Name

(4-nitrophenyl) trifluoromethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F3NO5S/c8-7(9,10)17(14,15)16-6-3-1-5(2-4-6)11(12)13/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDTIXHNCNLKURN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OS(=O)(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F3NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60338553
Record name 4-Nitrophenyl trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60338553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17763-80-3
Record name 4-Nitrophenyl trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60338553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Nitrophenyl trifluoromethanesulfonate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the role of 4-Nitrophenyl trifluoromethanesulfonate in the synthesis of 4-Methoxy-4′-nitrobiphenyl?

A1: this compound serves as a crucial intermediate in the synthesis of 4-Methoxy-4′-nitrobiphenyl. [] The synthesis involves a palladium-catalyzed coupling reaction with Tributyl(4-methoxyphenyl)stannane, ultimately yielding the desired product alongside byproducts like 4,4′-dimethoxybiphenyl and 4-amino-4′-methoxybiphenyl. []

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